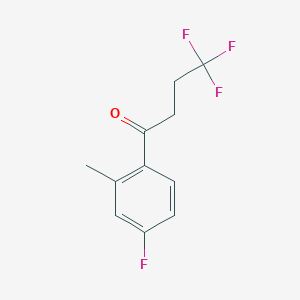

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one

Description

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the terminal carbon and a substituted phenyl ring (4-fluoro-2-methylphenyl) at the ketone position. The trifluoromethyl group enhances thermal stability, lipophilicity, and metabolic resistance, making the compound valuable in pharmaceutical and materials science research. Its structure enables unique electronic effects due to fluorine’s electronegativity, which can influence reactivity and binding interactions in drug candidates .

Properties

CAS No. |

1515711-11-1 |

|---|---|

Molecular Formula |

C11H10F4O |

Molecular Weight |

234.19 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H10F4O/c1-7-6-8(12)2-3-9(7)10(16)4-5-11(13,14)15/h2-3,6H,4-5H2,1H3 |

InChI Key |

QQRKGCUTLAZGOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Trifluorobutanol Intermediates and Subsequent Functionalization

A patented method describes a multi-step synthesis starting from trifluorinated butanol derivatives, which can be converted to the target ketone through oxidation and coupling steps.

Reduction of 4,4,4-trifluorobutyric acid esters to 4,4,4-trifluorobutanol: This is typically achieved using sodium borohydride or lithium aluminum hydride, though the latter poses safety risks due to high reactivity and hydrogen evolution during quenching.

Formation of 1-benzyloxy-4,4,4-trifluorobutane: Reacting trifluoromethyl ketone intermediates with hydrazine hydrate and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature, followed by extraction and purification.

Conversion to 4,4,4-trifluoro-1-butanol: Lewis acid-catalyzed transformations under ice-water bath conditions, followed by room temperature reaction and post-treatment to isolate the alcohol.

This trifluorobutanol intermediate can then be coupled with the substituted phenyl moiety through Friedel-Crafts acylation or related carbonylation reactions to yield the target ketone.

- High purity and yield.

- Use of relatively inexpensive starting materials.

- Suitable for scale-up with proper safety controls.

- Use of reactive hydride reagents requires careful handling.

- Multi-step process increases complexity.

Novel Synthesis via Diethyl Malonate and Trifluoroethyl Tosylate

Another patented approach involves:

Substitution reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to form 2-(2,2,2-trifluoroethyl)-diethyl malonate.

Decarboxylation of the substituted malonate to yield 4,4,4-trifluoroethyl butyrate.

Reduction of the butyrate ester to 4,4,4-trifluorobutanol using catalytic hydrogenation or hydride reagents.

This method emphasizes:

- Use of cheap and readily available raw materials.

- Fewer synthesis steps.

- Environmentally friendly solvents with potential for recycling.

- High yield and purity suitable for industrial production.

While this route primarily targets trifluorobutanol, the intermediate can be further functionalized to introduce the 4-fluoro-2-methylphenyl group via established carbonyl coupling methods.

Direct Photoredox Synthesis of Trifluoromethylated Aromatic Butanones

Recent research reports a photoredox-catalyzed method for synthesizing 4,4,4-trifluoro-substituted hydroxybutanones directly from styrene derivatives:

Sequential reduction with sodium borohydride to afford hydroxyketone intermediates.

Purification by silica gel chromatography yields the desired trifluoro-substituted hydroxybutanones in moderate yields (35–57% depending on substitution).

For the specific compound 4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one, the corresponding styrene bearing 4-fluoro-2-methylphenyl substitution can be employed as the starting aryl substrate.

- Mild reaction conditions (room temperature, visible light).

- Direct functionalization of aromatic substrates.

- Avoids hazardous hydride reagents.

- Moderate yields.

- Requires specialized photoredox catalysts and irradiation setup.

- Purification steps necessary to isolate pure product.

The preparation of this compound can be approached through classical multi-step synthetic routes involving trifluorobutanol intermediates or via novel photoredox catalysis directly on substituted styrenes.

For industrial scale and high purity demands, the hydride reduction of trifluorobutyric acid esters or the diethyl malonate substitution route offer robust and scalable options, with the latter being more environmentally friendly.

For research-scale synthesis or when mild conditions are preferred, photoredox catalysis provides a direct and innovative approach, albeit with moderate yields.

Future work may focus on optimizing photoredox conditions to improve yields and exploring coupling strategies to efficiently attach the 4-fluoro-2-methylphenyl group to trifluorinated butanone backbones.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with nucleophiles replacing the fluoro groups.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl derivatives ) lower electron density at the ketone, reducing nucleophilic attack susceptibility.

- Steric Hindrance : Bulky substituents (e.g., 2,4,6-trimethylphenyl ) impede reaction kinetics but enhance thermal stability.

β-Diketones vs. Single Ketones

The target compound is a monoketone, whereas many analogues (e.g., 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione ) are β-diketones. Key contrasts:

Data Tables

Table 1: Physical Properties of Selected Compounds

Biological Activity

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. Its molecular formula is C11H10F4O, with a molecular weight of 234.19 g/mol. The presence of trifluoromethyl and fluoro groups enhances its lipophilicity, which may increase its interaction with biological targets. This article aims to explore the biological activity of this compound through various findings from recent studies.

Chemical Structure and Properties

The compound features a butanone backbone with trifluoromethyl and fluoro substitutions. These modifications are believed to contribute significantly to its chemical reactivity and biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H10F4O |

| Molecular Weight | 234.19 g/mol |

| CAS Number | 1515711-11-1 |

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and biological interactions.

Anticancer Potential

Recent studies have investigated the anticancer properties of fluorinated compounds, including those similar to this compound. For instance, compounds with electron-withdrawing groups (EWGs) at specific positions on the aromatic ring have demonstrated significant antiproliferative activities against various cancer cell lines.

Case Studies

- In Vitro Studies : A study reported that certain derivatives exhibited IC50 values ranging from 0.11 to 1.47 µM against MCF-7 and A549 cancer cell lines, indicating potent cytotoxic effects . The presence of EWGs was crucial for enhancing biological activity.

- Mechanism of Action : Flow cytometry analyses revealed that some derivatives could induce apoptosis in cancer cells by increasing caspase-3/7 activity, which is a hallmark of programmed cell death .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest that this compound may also interact with other biological targets due to its structural features.

Interaction Studies

Initial interaction studies indicate that the compound's binding affinity with specific receptors could be influenced by its lipophilicity and electronic characteristics imparted by the fluorinated groups. However, further research is required to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis

To better understand the potential of this compound in drug development, it is useful to compare it with other structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4,4-Trifluoro-1-(p-tolyl)butan-1-one | C11H10F3O | Contains a methyl group instead of a fluoro group |

| 4-Fluoroacetophenone | C8H7FO | Lacks trifluoromethyl; used in organic synthesis |

| 3-Fluorobenzoylfluoride | C7H5F2O | Features difluoromethyl; potential pharmaceutical applications |

The unique combination of trifluoromethyl and specific aromatic substitutions in this compound enhances its reactivity and potential biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous trifluoromethylated diketones (e.g., 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione) are synthesized via radical additions of 1,3-dicarbonyl compounds to alkenes using manganese(III) acetate as a catalyst . For the target compound, a Friedel-Crafts acylation between 4-fluoro-2-methylbenzene and a trifluoromethylated acyl chloride precursor could be explored. Reaction optimization should include solvent selection (e.g., dichloromethane or nitrobenzene), temperature control (0–25°C), and Lewis acid catalysts (e.g., AlCl₃). Purity can be monitored via HPLC or GC-MS, with structural confirmation by ¹⁹F NMR and FT-IR .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural features like fluorine substitution patterns. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For accurate refinement:

- Collect high-resolution data (≤ 0.8 Å) to resolve electron density maps for fluorine atoms.

- Use the OLEX2 or WinGX interface for integration with SHELX programs.

- Validate the structure using R-factors (< 5%) and check for twinning or disorder using PLATON .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and steric properties?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identify aromatic proton environments (e.g., para-fluoro vs. ortho-methyl groups) and trifluoromethyl group splitting patterns.

- FT-IR : Confirm carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures).

- UV-Vis : Assess π→π* transitions in the aromatic moiety for photochemical studies .

Advanced Research Questions

Q. How can molecular docking studies predict the biological interactions of this compound with protein targets?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare them in AutoDock Tools by removing water, adding hydrogens, and assigning charges.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing geometry at the B3LYP/6-31G* level.

- Docking Validation : Perform re-docking (e.g., with AutoDock Vina) of known ligands (e.g., PH2, UFP) to validate binding site reproducibility (RMSD ≤ 2.0 Å).

- Interaction Analysis : Prioritize hydrogen bonds (e.g., carbonyl oxygen with serine residues) and hydrophobic contacts (e.g., trifluoromethyl group with hydrophobic pockets) .

Q. What experimental strategies address contradictions in crystallographic and computational data for fluorine substituent orientations?

- Methodological Answer :

- Multi-Method Validation : Compare SC-XRD data with DFT-optimized geometries (e.g., Gaussian09 at the M06-2X/cc-pVTZ level). Discrepancies in dihedral angles >5° suggest dynamic effects or crystal packing influences.

- Dynamic NMR : Probe rotational barriers of the trifluoromethyl group at variable temperatures (e.g., coalescence temperatures in DMSO-d₆).

- Electrostatic Potential Maps : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular F···H interactions in the crystal lattice .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the 4-fluoro-2-methylphenyl group with electron-deficient aromatics (e.g., 4-nitro, 3-cyano) to enhance electrophilicity.

- Side-Chain Variation : Introduce α,β-unsaturated ketones (via Claisen-Schmidt condensation) to enable Michael addition with biological nucleophiles.

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities. Correlate substituent effects with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.